(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide
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Overview
Description
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide: is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring substituted with a chlorine atom and a ketone group, as well as a benzenesulfonamide moiety with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the chlorination of naphthalene to introduce a chlorine atom at the 3-position, followed by oxidation to form the 4-oxo group.
Formation of the Benzenesulfonamide Derivative: Separately, 4-ethoxybenzenesulfonamide is prepared through the sulfonation of ethoxybenzene followed by amination.
Condensation Reaction: The final step involves the condensation of the naphthalene derivative with the benzenesulfonamide derivative under acidic or basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for scale, involving continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted naphthalene derivatives.
Scientific Research Applications
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism by which (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, (NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Naphthalene Derivatives: Compounds like 3-chloro-4-oxonaphthalene and its analogs.
Benzenesulfonamide Derivatives: Compounds such as 4-ethoxybenzenesulfonamide and related sulfonamides.
Properties
IUPAC Name |
(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-2-24-12-7-9-13(10-8-12)25(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11H,2H2,1H3/b20-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPDDUDSYIOLQR-JZJYNLBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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